

# UNC2025: A Comparative Guide to its Kinome Profile and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

**UNC2025** has emerged as a potent and orally bioavailable dual inhibitor of MER protooncogene tyrosine kinase (MERTK) and Feline McDonough Sarcoma (FMS)-like tyrosine kinase 3 (FLT3).[1][2][3] This guide provides a comprehensive comparison of **UNC2025**'s performance against other kinases, supported by experimental data, to inform research and drug development in oncology and other therapeutic areas.

# **Kinome Profiling and Selectivity of UNC2025**

**UNC2025** demonstrates subnanomolar inhibitory activity against both MERTK and FLT3.[1][2] Extensive kinome profiling has revealed its high degree of selectivity, a critical attribute for minimizing off-target effects and associated toxicities.

## Quantitative Analysis of Kinase Inhibition

The following table summarizes the in vitro inhibitory activity of **UNC2025** against a panel of kinases. The data, presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, highlight the potent and selective nature of **UNC2025**.



| Kinase Target | IC50 (nM)   | Ki (nM) | Reference |
|---------------|-------------|---------|-----------|
| MER           | 0.46 - 0.74 | 0.16    | [2][3][4] |
| FLT3          | 0.35 - 0.8  | [2][3]  |           |
| AXL           | 1.65 - 122  | 13.3    | [2][4][5] |
| TYRO3         | 5.83 - 301  | [2][5]  | _         |
| TRKA          | 1.67        | [2]     | _         |
| TRKC          | 4.38        | [2]     | _         |
| QIK           | 5.75        | [2]     | _         |
| SLK           | 6.14        | [2]     | _         |
| NuaK1         | 7.97        | [2]     | _         |
| Kit (c-Kit)   | 8.18        | [2]     | _         |
| Met (c-Met)   | 364         | [2]     | _         |

#### **Key Observations:**

- Potent Dual Inhibition: **UNC2025** potently inhibits both MER and FLT3 with IC50 values in the sub-nanomolar range.[1][2]
- TAM Family Selectivity: While UNC2025 inhibits other members of the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases, it displays significant selectivity for MERTK over AXL and TYRO3.[3][5] Cellular assays show even greater selectivity, with 40- to 100-fold selectivity for MER over AXL and Tyro3, respectively.[5]
- Broad Kinome Selectivity: Kinome-wide profiling against over 300 kinases demonstrated that UNC2025 has pharmacologically useful selectivity.[1][5] One study noted that only 66 of 305 kinases were inhibited by more than 50% at concentrations over 100 times the MERTK IC50.
   [4]

# **Experimental Methodologies**



The characterization of **UNC2025**'s kinase selectivity involved a series of robust biochemical and cellular assays.

## **Biochemical Kinase Assays**

- Principle: These assays directly measure the ability of an inhibitor to block the catalytic
  activity of a purified kinase. This is often done by quantifying the transfer of a phosphate
  group from ATP to a substrate.
- Typical Protocol:
  - A purified active kinase is incubated with the test compound (UNC2025) at various concentrations.
  - The kinase reaction is initiated by adding a specific substrate and ATP.
  - The amount of product formed (phosphorylated substrate) or the amount of remaining ATP is measured. Luminescence-based reagents like Kinase-Glo® are commonly used to quantify ATP levels.
  - IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.

## **Cellular Assays for Kinase Inhibition**

- Principle: These assays assess the ability of an inhibitor to block kinase activity within a cellular context, providing a more physiologically relevant measure of potency.
- Phosphorylation Inhibition Assay:
  - Cancer cell lines expressing the target kinase (e.g., 697 B-ALL cells for MERTK, Molm-14 AML cells for FLT3-ITD) are treated with varying concentrations of UNC2025.[1][5]
  - The cells are then lysed, and the phosphorylation status of the target kinase and its downstream signaling proteins is determined by Western blotting or other immunoassays.
  - A decrease in the phosphorylated form of the target kinase indicates inhibitory activity. For instance, UNC2025 treatment resulted in decreased phosphorylation of MERTK in 697 B-



ALL cells and FLT3 in Molm-14 cells.[1][5]

- Colony Formation Assay:
  - Cancer cells are cultured in a semi-solid medium (soft agar) in the presence of the inhibitor.
  - The ability of single cells to proliferate and form colonies is assessed over time.
  - A reduction in the number and size of colonies indicates that the inhibitor is impeding the
    oncogenic signaling required for anchorage-independent growth. UNC2025 has been
    shown to inhibit colony formation in MERTK-dependent and FLT3-dependent tumor cell
    lines.[1][5][7]

# Visualizing the Experimental and Signaling Landscape

To further clarify the processes involved in evaluating **UNC2025** and its mechanism of action, the following diagrams are provided.





Click to download full resolution via product page

Caption: Workflow for Biochemical Kinase Profiling of UNC2025.





Click to download full resolution via product page

Caption: Inhibition of MERTK Signaling by UNC2025.



### Conclusion

**UNC2025** is a highly potent and selective dual inhibitor of MERTK and FLT3. Its favorable kinome profile, characterized by strong on-target activity and minimal off-target interactions, makes it a valuable tool for preclinical research and a promising candidate for clinical development. The detailed experimental data and methodologies provided in this guide offer a solid foundation for researchers to evaluate and utilize **UNC2025** in their studies. The inhibition of key downstream signaling pathways, such as PI3K/AKT, STAT6, and RAS/RAF/MEK/ERK, underscores its potential to disrupt oncogenic processes in various cancers, particularly acute leukemia.[4][7][8]

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [UNC2025: A Comparative Guide to its Kinome Profile and Selectivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612028#kinome-profiling-and-selectivity-of-unc2025against-other-kinases]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com